molecular formula C3H5ClF3NO2S B6291173 (R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% CAS No. 2737205-36-4

(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95%

Cat. No. B6291173
CAS RN: 2737205-36-4
M. Wt: 211.59 g/mol
InChI Key: WLAXQDCIZLWTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% (R-A3TPAH-95) is a synthetic compound that has been used in various scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. This compound is a chiral amino acid derivative, which is a type of molecule that has two mirror-image forms that are non-superimposable on each other. R-A3TPAH-95 is the right-handed form of the molecule.

Scientific Research Applications

(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% has been used in numerous scientific research applications. It has been used as a chiral ligand in asymmetric synthesis, as a reagent in organic synthesis, and as a substrate for enzyme assays. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on biochemical pathways. Additionally, (R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% has been used to study the structure and function of enzymes, as well as to study the effects of drugs on biochemical pathways.

Mechanism of Action

(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% acts as a chiral ligand in asymmetric synthesis, which is a type of chemical reaction that produces molecules with a single stereoisomer. In this type of reaction, the chiral ligand binds to the substrate molecule, which causes the substrate to adopt a specific conformation. This conformation then directs the reaction towards the desired stereoisomer.
Biochemical and Physiological Effects
(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on biochemical pathways, such as the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been used to study the effects of drugs on physiological processes, such as blood pressure, heart rate, and respiration.

Advantages and Limitations for Lab Experiments

(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% has several advantages for use in laboratory experiments. It is a stable compound, which means that it can be stored for long periods of time without significant degradation. Additionally, it is soluble in both aqueous and organic solvents, making it suitable for use in a wide range of laboratory experiments. However, (R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% has some limitations. It is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very effective at binding to proteins, which can limit its usefulness in certain types of experiments.

Future Directions

There are several possible future directions for the use of (R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95%. It could be used to study the effects of drugs on a variety of biochemical pathways and physiological processes. Additionally, it could be used to study the structure and function of enzymes, as well as to study the effects of drugs on biochemical pathways. Additionally, it could be used in drug design, as well as in the development of new drugs. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the nervous system.

Synthesis Methods

(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95% is synthesized using a two-step process. The first step involves the reaction of (R)-2-amino-3-(trifluoromethylthio)propanoic acid with hydrochloric acid in an aqueous solution. This reaction produces the hydrochloride salt of the compound, which is then isolated and purified. The second step involves recrystallization of the hydrochloride salt in an aqueous solution. This process yields the pure form of (R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride, 95%.

properties

IUPAC Name

2-amino-2-(trifluoromethylsulfanyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2S.ClH/c4-3(5,6)10-1(7)2(8)9;/h1H,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAXQDCIZLWTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(N)SC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(trifluoromethylthio)propanoic acid hydrochloride

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